molecular formula C18H23FN2O4 B15341909 Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate CAS No. 41734-56-9

Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate

Cat. No.: B15341909
CAS No.: 41734-56-9
M. Wt: 350.4 g/mol
InChI Key: QLGUYFZZPPDSFT-UHFFFAOYSA-N
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Description

This compound belongs to the carbazole family, characterized by a partially hydrogenated carbazole core (1,2,3,4-tetrahydro) with a fluorine atom at position 6 and a 2-dimethylaminoethyl substituent at position 7. The oxalate salt enhances its solubility and stability, making it suitable for pharmacological and material science applications. Carbazole derivatives are known for their π-conjugated systems, enabling tunable electronic properties and biological activity .

Properties

CAS No.

41734-56-9

Molecular Formula

C18H23FN2O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C16H21FN2.C2H2O4/c1-18(2)9-10-19-15-6-4-3-5-13(15)14-11-12(17)7-8-16(14)19;3-1(4)2(5)6/h7-8,11H,3-6,9-10H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

QLGUYFZZPPDSFT-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(CCCC2)C3=C1C=CC(=C3)F.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate typically involves multiple steps. The initial step often includes the preparation of the carbazole core, followed by the introduction of the fluorine atom and the dimethylaminoethyl group. The final step involves the formation of the oxalate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain product consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Carbazole Derivatives

Structural Variations

Key structural differences among analogs include:

  • Halogen substituents : Fluorine (F) vs. chlorine (Cl).
  • Aminoalkyl side chains: Dimethylaminoethyl, diethylaminoethyl, pyrrolidinoethyl, or dimethylaminopropyl groups.
  • Salt forms : Oxalate, hydrochloride, or free base.
Table 1: Structural Comparison of Selected Carbazole Derivatives
Compound ID/Name Position 6 Substituent Position 9 Substituent Salt Form
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate (Target) Fluoro (F) 2-Dimethylaminoethyl Oxalate
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-pyrrolidinoethyl)-, oxalate Chloro (Cl) 2-Pyrrolidinoethyl Oxalate
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(3-dimethylaminopropyl)-, oxalate Chloro (Cl) 3-Dimethylaminopropyl Oxalate
Carbazole, 1,2,3,4-tetrahydro-9-(2-diethylaminoethyl)-6-fluoro-, oxalate Fluoro (F) 2-Diethylaminoethyl Oxalate
Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate Fluoro (F) 2-Pyrrolidinoethyl Oxalate

Impact of Substituents on Properties

Halogen Effects :
  • Fluorine : Enhances metabolic stability and electron-withdrawing effects, reducing HOMO-LUMO gaps for improved charge transport in organic semiconductors .
Aminoalkyl Side Chains :
  • Dimethylaminoethyl: Balances solubility and lipophilicity, favoring both pharmacological and optoelectronic applications.
  • Pyrrolidinoethyl/Dimethylaminopropyl: Bulky groups may hinder π-π stacking in semiconductors but improve receptor selectivity in medicinal chemistry .
  • Diethylaminoethyl: Increased hydrophobicity compared to dimethylaminoethyl, affecting solubility and aggregation behavior .
Salt Forms :
  • Oxalate : Improves crystallinity and thermal stability, critical for material processing .
  • Hydrochloride : Common in pharmaceuticals but may reduce thermal stability in electronic applications .

Electronic Properties

Density functional tight-binding (DFTB) studies reveal:

  • The target compound’s fluorine substitution lowers the bandgap (≈3.1 eV) compared to chlorine analogs (≈3.4 eV), enhancing photoconductivity .
  • Dimethylaminoethyl side chains contribute to dipole moments (≈5.2 D), facilitating charge separation in organic photovoltaics .

Q & A

Basic Questions

Q. What synthetic pathways are recommended for preparing Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate?

  • Methodological Answer : The synthesis typically begins with a carbazole core modified via hydrogenation to yield the tetrahydrocarbazole scaffold. Fluorination at the 6-position is achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature. The dimethylaminoethyl group is introduced via alkylation or nucleophilic substitution, followed by oxalate salt formation to enhance solubility. Key steps include Borsche–Drechsel cyclization for carbazole synthesis and solvent optimization (e.g., ethyl acetate for purification). Reaction intermediates should be monitored via TLC or HPLC .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and hydrogenation. Mass spectrometry (MS) validates molecular weight, while HPLC quantifies purity (>95%). X-ray crystallography or FT-IR can resolve ambiguities in stereochemistry. For oxalate counterion verification, elemental analysis or ion chromatography is recommended .

Q. What structural features influence the compound’s biological activity?

  • Methodological Answer : The fluorine atom enhances electron-withdrawing effects, improving receptor binding affinity. The dimethylaminoethyl group increases solubility and bioavailability via protonation at physiological pH. The oxalate salt stabilizes the compound in aqueous media. Comparative studies with non-fluorinated or non-alkylated analogs can isolate these effects .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps (e.g., ~4.13 eV for carbazole derivatives), dipole moments, and Fukui indices to predict electrophilic/nucleophilic sites. Long-range corrected (LC) DFTB parameters improve accuracy for absorption spectra (e.g., TD-DFTB for λmax ~239 nm). Benchmark against experimental UV-Vis and cyclic voltammetry data .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity)?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line specificity, incubation time, and oxalate buffer stability). Use meta-analysis to account for variability in oxalate quantification methods (e.g., calorimetric carbazole vs. HPLC). Cross-validate with in silico docking to identify off-target interactions .

Q. How can reaction yields be optimized under varying conditions?

  • Methodological Answer : Employ factorial design (e.g., 2³ design) to test variables: temperature (20–110°C), solvent polarity (DMF vs. dioxane), and catalyst loading. Response surface methodology (RSM) identifies optimal parameters. For fluorination, lower temperatures reduce side reactions, while higher pH favors alkylation .

Q. What challenges arise in characterizing thermal degradation products?

  • Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition onset (~200–300°C). Coupled with GC-MS or pyrolysis-GC/MS, it detects volatile byproducts (e.g., CO2 from oxalate). For non-volatile residues, high-resolution MS and <sup>19</sup>F NMR track fluorine retention .

Q. Which advanced techniques study interactions with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff). Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For intracellular targets, confocal microscopy with fluorescently tagged derivatives localizes subcellular interactions .

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